molecular formula C10H8 B10762769 Naphthalene CAS No. 25135-16-4

Naphthalene

Cat. No.: B10762769
CAS No.: 25135-16-4
M. Wt: 128.17 g/mol
InChI Key: UFWIBTONFRDIAS-UHFFFAOYSA-N
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Description

Naphthalene is a simple polycyclic aromatic hydrocarbon (PAH) with the chemical formula C10H8, characterized by its two fused benzene rings and distinctive aromatic odor . It is supplied as a white crystalline solid that sublimes at room temperature, with a melting point of 80.2°C and a boiling point of 218°C . This high-purity reagent is insoluble in water but soluble in most common organic solvents, making it an ideal candidate for laboratory synthesis and research applications . In a research context, this compound serves as a fundamental building block in organic chemistry. It is a key raw material for the synthesis of phthalic anhydride, a critical intermediate in producing plastics, dyes, and resins . Its derivatives, such as this compound sulfonic acids and naphthols, are widely used in the manufacture of dyes, pigments, and surfactants . Furthermore, its properties are exploited in specialized applications, including its use as a solvent and a precursor for this compound diisocyanates in polyurethane production . For toxicological and pharmacological studies, this compound provides a valuable model compound for investigating the metabolism and cytotoxicity of PAHs. Research indicates that this compound's toxicity is not caused by the parent compound but requires metabolic activation by cytochrome P450 enzymes to reactive intermediates such as this compound oxide and naphthoquinones . These metabolites can deplete glutathione and cause oxidative stress, leading to site-specific cytotoxicity in rodent lung and nasal tissues . Emerging research also explores its effects on biological processes such as the inhibition of osteogenic differentiation via the Wnt/β-catenin signaling pathway . These properties make it essential for studying species-specific metabolic pathways, mode-of-action, and for parameterizing physiologically based pharmacokinetic (PBPK) models . Key Research Areas: • Organic Synthesis & Chemical Intermediates • Toxicology & Metabolism Studies • Model Compound for PAH Research • Mechanism of Cytotoxicity This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene
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InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H
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InChI Key

UFWIBTONFRDIAS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=CC=CC2=C1
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Molecular Formula

C10H8
Record name NAPHTHALENE
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Related CAS

25135-16-4, 62238-84-0
Record name Polynaphthalene
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DSSTOX Substance ID

DTXSID8020913
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Molecular Weight

128.17 g/mol
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Physical Description

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.]
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Boiling Point

424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F
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Flash Point

190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15
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URL https://www.cdc.gov/niosh/npg/npgd0439.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42
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Vapor Pressure

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases.
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Color/Form

White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid]

CAS No.

91-20-3
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Melting Point

176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F
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Chemical Reactions Analysis

Naphthalene undergoes various chemical reactions, primarily due to its aromatic nature:

Oxidation:

Reduction:

Substitution:

Scientific Research Applications

Medicinal Chemistry

Naphthalene and its derivatives are significant in drug discovery due to their broad spectrum of biological activities. The compound serves as a scaffold for various therapeutic agents. Notably, this compound-based molecules exhibit properties that make them effective against multiple pathophysiological conditions:

  • Anticancer : this compound derivatives like etoposide and teniposide are used in cancer treatments.
  • Antimicrobial : Compounds such as nafcillin and terbinafine are effective against bacterial infections.
  • Anti-inflammatory : this compound derivatives have shown promise in reducing inflammation.
  • Antiviral : Certain this compound compounds are being researched for their antiviral properties.

A comprehensive review of this compound's pharmacological aspects highlights its potential in developing novel therapeutics with fewer side effects through structural modifications .

Environmental Applications

This compound is also utilized in environmental studies, particularly in the biodegradation of polycyclic aromatic hydrocarbons (PAHs). Research indicates that specific microbial strains can effectively degrade this compound, making it a target for bioremediation efforts:

  • Bioremediation : this compound is studied for its degradation by microorganisms, which can help mitigate pollution from PAHs in contaminated sites .
  • Soil Health : Studies have shown that this compound can impact soil fauna and enzyme activity, affecting nutrient cycling and soil health .

Industrial Applications

In industrial settings, this compound is primarily used as an intermediate in the production of various chemicals:

ApplicationDescription
Phthalic Anhydride Production This compound is oxidized to produce phthalic anhydride, a precursor for plasticizers used in polyvinyl chloride (PVC) .
Dyes and Resins It serves as a key ingredient in synthesizing dyes and synthetic resins .
Insecticides Historically used as a moth repellent and insecticide; however, usage has declined due to safer alternatives .
Solvents This compound derivatives are employed as solvents in various applications .

Case Study 1: Biodegradation of this compound

A recent study highlighted the effectiveness of specific microbial strains in degrading this compound in contaminated environments. This research utilized advanced modeling techniques to predict biodegradability outcomes based on chemical structure .

Case Study 2: this compound in Drug Development

Research on this compound-derived compounds has led to the development of several FDA-approved drugs. The structural modifications of this compound-based scaffolds have resulted in novel therapeutic agents with enhanced efficacy against diseases such as cancer and bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene is part of a broader family of PAHs, which vary in ring count, conjugation, and substituents. Below is a detailed comparison with key analogs:

Structural and Physical Properties

Table 1: Physical and Chemical Properties of this compound and Similar PAHs
Compound Structure Molecular Formula Melting Point (°C) Solubility in Hexane (g/L) Van der Waals Energy (meV)
This compound Two fused benzene C₁₀H₈ 80.6 31.3 (25°C) 172
Anthracene Three linear rings C₁₄H₁₀ 218 0.45 (25°C) 245
Phenanthrene Three bent rings C₁₄H₁₀ 101 4.5 (25°C) 198
Pyrene Four fused rings C₁₆H₁₀ 150 1.4 (25°C) 282
Acenaphthene Partially saturated C₁₂H₁₀ 95 3.8 (20°C) N/A

Key Observations :

  • Melting Points : this compound’s lower melting point (80.6°C) compared to anthracene (218°C) and pyrene (150°C) reflects weaker intermolecular forces due to its smaller size .
  • Solubility : this compound’s higher solubility in hexane (31.3 g/L) than anthracene (0.45 g/L) or pyrene (1.4 g/L) is attributed to its lower molecular symmetry and reduced Van der Waals interactions .
  • Conjugation : Anthracene and phenanthrene (three rings) exhibit extended π-conjugation, leading to distinct electronic properties. Phenanthrene’s bent structure reduces symmetry, enhancing solubility compared to linear anthracene .

Electronic and Optical Properties

  • Excited-State Behavior : this compound’s excited-state calculations converge faster (7.3 iterations with double excitations) than anthracene (13.3 iterations) due to its simpler electronic structure. However, converged excitation energies for larger PAHs are similar .
  • Band Gaps : this compound diimides (NDIs) have tunable HOMO-LUMO gaps, enabling applications in artificial photosynthesis. Core-substituted NDIs show red-shifted absorption spectra compared to unmodified this compound .

Environmental and Toxicological Profiles

Table 2: Toxicity and Environmental Presence
Compound Carcinogenicity (IARC) Major Environmental Sources Key Metabolites
This compound Group 2B (Possible) Coal tar, mothballs, vehicle exhaust 1,2-Dihydroxythis compound
Anthracene Group 3 (Not classified) Fossil fuel combustion Anthraquinone
Benzo[a]pyrene Group 1 (Carcinogenic) Tobacco smoke, grilled foods Benzo[a]pyrene-7,8-diol-9,10-epoxide

Key Observations :

  • Toxicity : this compound is a model PAH in toxicity studies, linked to hemolytic anemia in humans. Anthracene and phenanthrene are less toxic but persist in soil and water .
  • Environmental Presence : this compound dominates PAH profiles in urban PM₂.₅ (e.g., 22.9–248.25 ng/m³ in Jia-mu-si, China), often co-occurring with chrysene and fluoranthene .

Biological Activity

Naphthalene, a polycyclic aromatic hydrocarbon (PAH), is recognized for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article provides an in-depth examination of the biological activities associated with this compound and its derivatives, supported by case studies and research findings.

Chemical Structure and Properties

This compound is composed of two fused benzene rings, giving it a unique structure that contributes to its biological activity. The chemical formula for this compound is C10H8C_{10}H_{8}, and it is characterized by its low solubility in water but high solubility in organic solvents.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. For instance:

  • This compound-Substituted Triazole Derivatives : A study evaluated a series of this compound-substituted triazole spirodienones, revealing that compound 6a exhibited significant cytotoxic activity against the MDA-MB-231 breast cancer cell line, inducing apoptosis and cell cycle arrest. In vivo tests showed that this compound effectively suppressed tumor growth in mice at doses of 20 mg/kg without apparent toxicity to major organs .
  • This compound-Chalcone Derivatives : Another investigation synthesized ten new this compound-chalcone derivatives. Among these, compound 2j demonstrated an IC50 value of 7.835 ± 0.598 μM against the A549 lung cancer cell line while also exhibiting antibacterial and antifungal properties . The structure-activity relationship indicated that specific substitutions on the this compound ring enhanced biological activity.

Antimicrobial Properties

This compound has shown promising results against various microbial strains:

  • A study reported that certain this compound derivatives possess significant antibacterial and antifungal activities, suggesting their potential as dual-action therapeutic agents . The incorporation of functional groups on the this compound structure was found to increase these activities.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties:

  • Research indicates that this compound derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Toxicological Considerations

Despite its beneficial effects, this compound's toxicity profile warrants attention:

  • Studies have indicated that long-term exposure to this compound can lead to respiratory issues and potential carcinogenic effects. The Health Council of the Netherlands summarized findings from various studies indicating lung and nasal lesions in animal models exposed to this compound . The metabolism of this compound involves cytochrome P450 enzymes, leading to reactive metabolites that can cause tissue damage.

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Study ReferenceCompound/DerivativeBiological ActivityKey Findings
This compound-Substituted Triazole (Compound 6a)AnticancerInduces apoptosis in MDA-MB-231 cells; suppresses tumor growth in vivo
This compound-Chalcone (Compound 2j)Anticancer, Antibacterial, AntifungalIC50 = 7.835 μM against A549 cells; dual-action properties
Various this compound DerivativesAnti-inflammatoryInhibits pro-inflammatory cytokines; reduces inflammation

Preparation Methods

Fractional Distillation and Dehydration

Raw coal tar undergoes initial distillation in a weight-removing column at controlled temperatures. Light fractions (boiling point <200°C), including benzene, toluene, and indenes, are removed first. This compound-rich fractions distill between 210°C and 225°C under steam injection, yielding crude this compound. Subsequent dehydration in settling tanks at 90°C–100°C removes residual water, achieving >95% purity.

Rectification and Crystallization

Dehydrated crude this compound enters a rectification tower operating at 210°C–216°C and 1–1.2 MPa. Carbolic oil vapors are condensed and separated, while liquid this compound crystallizes in rotary drum crystallizers. This step elevates purity to 99.5%, with a typical yield of 8–12% from raw coal tar.

Table 1: Industrial this compound Production Parameters

ParameterEmbodiment 1Embodiment 2Embodiment 3
Dehydration Temp.90°C95°C100°C
Rectification Temp.210°C214°C216°C
Pressure (MPa)1.01.11.2
Final Purity (%)99.499.599.6

Traditional Synthetic Methods

Before modern catalysis, this compound derivatives were synthesized via electrophilic substitution and cycloaddition reactions. These methods remain relevant for functionalized naphthalenes.

Diels-Alder Cycloaddition

The reaction between homophthalic anhydride (70) and sulfinyl dienophiles (71) generates bicyclic intermediates (72), which aromatize to substituted naphthalenes (73) (Scheme 19,). Yields range from 45% to 78%, depending on the dienophile’s electronic properties.

Friedel-Crafts Acylation

Electron-rich arenes like methoxythis compound undergo Friedel-Crafts ring closure with acyl chlorides. For example, treatment of 8-methoxy-1-naphthoic acid (10) with polyphosphoric acid (PPA) at 100°C yields angular naphthoquinones (12) in 86% yield (Scheme 2,).

Transition Metal-Mediated Syntheses

Transition metals enable regioselective this compound formation under milder conditions than classical methods.

Dötz Benzannulation

Chromium carbene complexes (80) react with alkynes to form naphthols (81) via benzannulation (Scheme 22,). This method, discovered by Dötz in 1975, achieves 60–85% yields for electron-deficient alkynes but requires inert conditions and specialized ligands.

Palladium-Catalyzed Coupling

Ullmann ether coupling of 1-naphthol with iodinated esters (e.g., isopropyl 8-iodo-1-naphthoate) produces dimeric naphthalenes. Subsequent bromination and hydrolysis yield carboxylic acid precursors for Friedel-Crafts cyclization (Scheme 4,).

Modern Organic Synthesis Techniques

Recent advances prioritize atom economy and functional group tolerance.

Homophthalic Anhydride Rearrangement

Michael addition of homophthalic anhydride anions (74) to α,β-unsaturated carbonyl compounds forms this compound precursors. For example, reaction with methyl vinyl ketone at −78°C yields 1,4-dimethylthis compound in 67% yield after aromatization.

Triflic Acid-Promoted Cyclizations

Trifluoromethanesulfonic acid catalyzes the cyclodehydration of β-arylpropionic acids to naphthalenes. This method avoids metal catalysts and achieves 70–90% yields for electron-neutral substrates.

Table 2: Comparative Analysis of this compound Synthesis Methods

MethodYield (%)Temp. Range (°C)Key Advantage
Coal Tar Distillation8–12210–225Industrial scalability
Diels-Alder45–7880–120Functional group tolerance
Dötz Benzannulation60–8520–50Regioselectivity
Ullmann Coupling55–91100–130Dimer synthesis

Analytical Methods for Characterization

NMR Spectroscopy

2D NMR techniques resolve complex this compound dimers. For L-shaped dimer 9, 13C^{13}\text{C} NMR reveals 11 distinct signals, including an acetal carbon at δ 122.4 ppm (Table 4,).

Mass Spectrometry

High-resolution MS confirms molecular formulas. The molecular ion peak for 1,4-dimethylthis compound appears at m/z 156.0939 (calc. 156.0939) .

Q & A

Q. How can combustion analysis be used to determine the empirical formula of naphthalene?

  • Methodological Answer : Combustion analysis involves burning a known mass of this compound and measuring the masses of CO₂ and H₂O produced. Using molar masses (CO₂ = 44.01 g/mol, H₂O = 18.02 g/mol), calculate the moles of carbon and hydrogen in the original sample. For example, 1 mol of CO₂ corresponds to 1 mol of carbon, and 1 mol of H₂O corresponds to 2 mol of hydrogen. Convert these values to mass percentages and derive the empirical formula via stoichiometric ratios .

Q. What experimental methods are used to determine the freezing point of this compound?

  • Methodological Answer : A controlled heating-cooling cycle is employed. Heat this compound to ~100°C, then monitor temperature changes during cooling at fixed intervals (e.g., every 15 seconds). Plot temperature vs. time to identify the plateau phase (freezing point). Theoretical values (e.g., 80.1°C) are compared with experimental results to calculate percent error .

Q. How is this compound quantified in environmental samples using gas chromatography-mass spectrometry (GC-MS)?

  • Methodological Answer : Calibrate GC-MS with this compound standards of known concentrations. Extract this compound from samples using solvents (e.g., hexane) and purify via solid-phase extraction. Inject the extract into the GC-MS system, and compare retention times and mass spectra with standards. Quantify using peak area integration and calibration curves .

Advanced Research Questions

Q. How can conflicting data on this compound’s hematological toxicity be resolved in systematic reviews?

  • Methodological Answer : Follow ATSDR’s systematic review framework:

Literature Screening : Identify studies via databases (e.g., PubMed) using keywords like "this compound toxicity" and filter by inclusion criteria (species, exposure routes, outcomes) .

Data Extraction : Use standardized forms to collect study design, dose-response data, and health outcomes (Table C-2 in ).

Risk of Bias Assessment : Apply questionnaires (Tables C-6, C-7) to evaluate randomization, blinding, and outcome completeness. Tier studies as high, medium, or low bias .

Confidence Rating : Assign initial confidence based on study design robustness (Tables C-10–C-12) and synthesize evidence to resolve contradictions .

Q. What experimental designs are optimal for assessing inhalation toxicity of this compound in animal models?

  • Methodological Answer :
  • Exposure Chambers : Use whole-body or nose-only inhalation systems to control aerosolized this compound concentrations.
  • Dose Gradation : Test multiple exposure levels (e.g., 0–50 ppm) across acute (≤14 days), intermediate (15–364 days), and chronic (≥1 year) durations.
  • Endpoints : Monitor respiratory function (e.g., spirometry), histopathology (lung tissue), and biomarkers (urinary 1-naphthol). Include control groups and blinded assessments to minimize bias .

Q. How can emission rates of this compound from historical artifacts be quantified non-invasively?

  • Methodological Answer : Deploy passive samplers (e.g., thermal desorption tubes) near artifacts in controlled environments. Analyze adsorbed this compound via GC-MS. Calculate emission rates (µg/day) using the formula:
    Emission Rate=Mass Collected×Airflow RateSampling Time\text{Emission Rate} = \frac{\text{Mass Collected} \times \text{Airflow Rate}}{\text{Sampling Time}}

Validate results with temperature-variant tests (e.g., 17°C vs. 21°C) to assess environmental impacts .

Q. What computational models predict the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Use fugacity-based models (e.g., EQC Level III) to simulate partitioning between air, water, sediment, and biota. Input parameters include octanol-water partition coefficient (log Kow = 3.45), Henry’s law constant (4.8 × 10⁻⁴ atm·m³/mol), and biodegradation rates. Validate predictions with field data from contaminated sites .

Q. How is mechanistic toxicology applied to study this compound-induced carcinogenicity?

  • Methodological Answer :
  • In Vitro : Expose human cell lines (e.g., HepG2) to this compound metabolites (1,2-naphthoquinone) and measure DNA adduct formation via ³²P-postlabeling.
  • In Vivo : Use transgenic rodent models (e.g., Tg.rasH2) to assess tumorigenicity.
  • Omics Integration : Perform RNA-seq to identify dysregulated pathways (e.g., oxidative stress, apoptosis) and validate with qPCR/Western blot .

Guidance for Methodological Rigor

  • Data Validation : Cross-check analytical results with certified reference materials (NIST) .
  • Statistical Analysis : Use ANOVA for dose-response comparisons and Cox regression for survival studies. Report confidence intervals and p-values .
  • Ethical Compliance : Adhere to institutional animal care guidelines (e.g., IACUC) and declare conflicts of interest in publications .

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